(3-Amino-6-chloropyrazin-2-yl)methanol
Description
(3-Amino-6-chloropyrazin-2-yl)methanol is a pyrazine derivative characterized by a chlorinated pyrazine ring substituted with an amino group at position 3 and a hydroxymethyl group at position 2.
Pyrazine derivatives are widely studied for their roles in drug design, including kinase inhibition and antimicrobial applications. The amino and hydroxymethyl substituents in (3-Amino-6-chloropyrazin-2-yl)methanol likely enhance its solubility and capacity for hydrogen bonding, critical for intermolecular interactions in target binding .
Properties
Molecular Formula |
C5H6ClN3O |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
(3-amino-6-chloropyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8) |
InChI Key |
RYONKUBTPFXHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-6-chloropyrazin-2-amine with formaldehyde under basic conditions to introduce the hydroxymethyl group .
Industrial Production Methods: While specific industrial production methods for (3-Amino-6-chloropyrazin-2-yl)methanol are not widely documented, the compound is generally produced in research laboratories and small-scale pharmaceutical manufacturing settings. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-6-chloropyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under reflux conditions.
Major Products:
Oxidation: Formation of 3-amino-6-chloropyrazin-2-carboxylic acid.
Reduction: Formation of 3-amino-6-chloropyrazin-2-ylamine.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Amino-6-chloropyrazin-2-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets, including enzymes and receptors.
Industry: In the industrial sector, (3-Amino-6-chloropyrazin-2-yl)methanol is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Amino-6-chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Chlorinated Pyrazine/Pyridazine Derivatives
(a) (3-Chloropyrazin-2-yl)methanol (CAS 89283-32-9)
- Structure: Differs by the absence of the amino group at position 3.
- Synthetic Relevance: Used as a building block in triazine-based syntheses (e.g., ). The lack of an amino group reduces its nucleophilicity compared to the target compound, limiting its utility in reactions requiring amine-mediated coupling .
(b) (3-Amino-5,6-dichloropyrazin-2-yl)methanol (CAS 95037-20-0)
- Structure : Contains an additional chlorine at position 4.
- Safety Data: Classified under GHS guidelines with specific first-aid measures for inhalation and dermal exposure .
(c) 2-((6-Chloropyridazin-3-yl)amino)ethanol (CAS 51947-89-8)
Triazine-Based Analogs
(a) [4-Amino-6-(3-dimethylaminopropylamino)-[1,3,5]triazin-2-yl]-(2-chloro-phenyl)-methanol (CAS 23212-91-1)
- Structure: Combines a triazine core with chlorophenyl and methanol substituents.
- Applications: Likely used in agrochemicals due to triazine’s herbicidal activity.
(b) Compound 9e from
- Structure: Triazine core with phenoxy and chlorophenyl groups.
- The phenoxy groups enhance lipophilicity, contrasting with the target’s polar hydroxymethyl group .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Methods: The use of DIBAL-H in for alcohol reduction suggests applicability to the target compound’s synthesis. However, the amino group may require protective strategies to prevent side reactions .
- Biological Activity : Pyrazine derivatives generally exhibit better solubility than triazines, favoring drug development, whereas triazines dominate in agrochemicals due to stability .
Biological Activity
(3-Amino-6-chloropyrazin-2-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of (3-Amino-6-chloropyrazin-2-yl)methanol is CHClNO, with a molecular weight of approximately 175.57 g/mol. The compound features an amino group, a chlorine atom at the sixth position of the pyrazine ring, and a hydroxymethyl group attached to the pyrazine structure. These functional groups contribute to its reactivity and biological interactions.
The biological activity of (3-Amino-6-chloropyrazin-2-yl)methanol is primarily attributed to the interactions of its functional groups with various biological targets, such as enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds, influencing enzyme activity and receptor binding. The presence of chlorine may also modulate the compound's reactivity, enhancing its interaction with biological molecules.
Biological Activities
Research indicates that (3-Amino-6-chloropyrazin-2-yl)methanol exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell growth and inducing apoptosis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
Case Studies and Experimental Data
A number of studies have assessed the biological activity of (3-Amino-6-chloropyrazin-2-yl)methanol and related compounds. Below are key findings:
Synthesis Methods
Various synthetic routes have been developed for producing (3-Amino-6-chloropyrazin-2-yl)methanol. Common methods include:
- Bromination followed by Amination : Starting from 6-chloropyrazine, bromination at the third position is followed by amination to introduce the amino group.
- Hydroxymethylation : The final step involves hydroxymethylation using formaldehyde or similar reagents.
These methods allow for efficient production in laboratory settings, facilitating further research into the compound's properties.
Comparison with Similar Compounds
The structural similarities between (3-Amino-6-chloropyrazin-2-yl)methanol and other pyrazine derivatives highlight variations in biological activity based on halogen positioning and functional groups:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (3-Amino-5-chloropyrazin-2-yl)methanol | Chlorine at position 5 | Different chlorine positioning alters reactivity |
| (3-Amino-6-bromopyrazin-2-yl)methanol | Bromine instead of chlorine | Bromine's larger size may influence biological activity |
| (3-Amino-5,6-dichloropyrazin-2-yl)methanol | Two chlorine atoms | Increased halogenation may enhance reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
